molecular formula C20H25FN2O4 B2818167 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea CAS No. 1797560-11-2

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

Cat. No.: B2818167
CAS No.: 1797560-11-2
M. Wt: 376.428
InChI Key: GNPOAGMKFJHIPE-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 2-(2-fluorophenyl)-2-methoxypropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The 3,4-dimethoxybenzyl group is synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent.

    Formation of the Fluorophenyl Intermediate: The 2-(2-fluorophenyl)-2-methoxypropyl group is synthesized by reacting 2-fluorobenzyl chloride with methoxypropylamine.

    Coupling Reaction: The final step involves the coupling of the benzyl and fluorophenyl intermediates with urea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-3-(2-phenyl-2-methoxypropyl)urea: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(3,4-Dimethoxybenzyl)-3-(2-(2-chlorophenyl)-2-methoxypropyl)urea: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

The unique combination of the 3,4-dimethoxybenzyl and 2-(2-fluorophenyl)-2-methoxypropyl groups in this compound contributes to its distinct chemical and biological characteristics, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4/c1-20(27-4,15-7-5-6-8-16(15)21)13-23-19(24)22-12-14-9-10-17(25-2)18(11-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOAGMKFJHIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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